4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile typically involves the alkylation of this compound with various reagents. One common method involves the reaction with 1-aryl-5-(chloromethyl)-1H-tetrazoles, which yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles . This reaction is often carried out in the presence of a strong base such as potassium hydroxide (KOH) in ethanol (EtOH) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Alkylation: Reaction with alkyl halides to form alkylated derivatives.
Cyclization: Formation of thieno[2,3-b]pyridine derivatives through base-catalyzed cyclization.
Common Reagents and Conditions
Alkylation: Typically involves alkyl halides and a strong base such as KOH in EtOH.
Cyclization: Requires a strong base like KOH in EtOH.
Major Products Formed
Scientific Research Applications
4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile involves its interaction with molecular targets and pathways. For example, its derivatives have been shown to inhibit c-Src tyrosine kinase, a target for antitumor drugs . The compound’s sulfanyl group plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile .
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine .
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile .
Uniqueness
4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHEROEPICLRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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